6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine is a compound belonging to the indazole family, which consists of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This particular compound has garnered interest in medicinal chemistry due to its potential applications in pharmaceuticals. The molecular formula is and it has a molecular weight of 244.06 g/mol. It is classified as a small organic molecule with potential therapeutic properties, particularly in the fields of oncology and infectious diseases .
The synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine can be achieved through several methods, with one common route involving the cyclization of 2-azidobenzaldehydes with amines. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure optimal yields. Other synthetic approaches may include:
The molecular structure of 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 244.06 g/mol |
IUPAC Name | 6-bromo-5-fluoro-1-methylindazol-3-amine |
InChI | InChI=1S/C8H7BrFN3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12) |
InChI Key | QBZSQMXJCPUGNS-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=CC(=C(C=C2C(=N1)N)F)Br |
The structure features a fused indazole ring system with bromine and fluorine substituents that influence its chemical reactivity and biological activity .
6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine participates in various chemical reactions:
The mechanism of action for 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine is primarily associated with its interaction with specific molecular targets within biological systems. Notably, it has been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in various signaling pathways related to cell growth and survival. This inhibition can lead to:
The physical and chemical properties of 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine include:
Property | Data |
---|---|
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Storage Conditions | Keep in a dark place at room temperature under inert atmosphere . |
These properties are crucial for determining the compound's stability, solubility, and suitability for various applications.
6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine has a range of scientific applications:
Halogenated indazole derivatives represent a structurally distinctive class of nitrogen-containing heterocycles with demonstrated therapeutic significance. The indazole core—a fusion of pyrazole and benzene rings—exists predominantly in the thermodynamically stable 1H-tautomeric form, providing a versatile scaffold for drug design [3]. Contemporary medicinal chemistry leverages halogenated indazoles due to their broad and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Notable FDA-approved drugs exemplifying this pharmacophore include:
The strategic incorporation of halogens (F, Cl, Br) at specific positions on the indazole ring enhances molecular interactions with biological targets. Bromine’s substantial steric bulk and electron-withdrawing properties improve target binding affinity and metabolic stability, while fluorine’s high electronegativity influences electronic distribution, bioavailability, and membrane permeability [5] [9]. Recent studies highlight 3-amino-substituted indazoles as key intermediates for synthesizing bioactive molecules, particularly kinase inhibitors and antifungal agents [9].
Table 1: Therapeutic Indazole-Based Drugs
Drug Name | Indazole Substitution Pattern | Therapeutic Use |
---|---|---|
Niraparib | Halogenated 1H-indazole derivative | Ovarian/breast cancer |
Pazopanib | 1H-Indazole-3-amine derivative | Renal cell carcinoma |
Benzydamine | 1H-Indazole with alkyl chain | Anti-inflammatory |
The simultaneous incorporation of bromine and fluorine at adjacent positions (C5 and C6) in 6-bromo-5-fluoro-1-methyl-1H-indazol-3-amine (CAS#: 2760850-48-2; MW: 244.06 g/mol) creates a stereoelectronically unique pharmacophore [4] [6]. This substitution pattern exploits synergistic effects:
Table 2: Molecular Data for 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine
Property | Value | Source |
---|---|---|
CAS Number | 2760850-48-2 | [2] [4] |
Molecular Formula | C₈H₇BrFN₃ | [4] [6] |
Molecular Weight | 244.06 g/mol | [4] |
IUPAC Name | 6-bromo-5-fluoro-1-methyl-1H-indazol-3-amine | [6] |
SMILES | CN1N=C(N)C2=CC(F)=C(Br)C=C12 | [6] |
Storage Conditions | 2-8°C, protected from light | [4] |
The 1-methyl group at N1 further enhances metabolic stability by preventing undesirable N-dealkylation, a common vulnerability in unsubstituted indazoles [3] [9]. Synthetic routes to this compound typically begin with halogenated precursors, utilizing Cadogan cyclization or transition metal-catalyzed amination (e.g., Pd/Cu-mediated N-N bond formation) [3] [9]. Recent innovations employ organophosphorus-mediated reductive cyclizations for improved yield and functional group tolerance [3].
Table 3: Synthetic Approaches to Halogenated Indazoles
Method | Key Reagents/Conditions | Advantages |
---|---|---|
Cadogan Cyclization | P(OEt)₃, reflux | Metal-free; moderate yields |
Pd-Catalyzed C-H Amination | Pd(OAc)₂, oxidants (e.g., PIFA) | Regioselective functionalization |
Reductive Cyclization | Organophosphorus reagents, SnCl₂·H₂O | Tolerates acid-sensitive groups |
The structural features of this compound—halogen positioning, aminogroup nucleophilicity, and N1-methylation—render it a high-value intermediate for anticancer and antifungal lead optimization [9] [3]. Its role in scaffold-hopping strategies is expanding, particularly for circumventing patent restrictions in kinase inhibitor design [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7